molecular formula C5H9N3O B1277760 1-(methoxymethyl)-1H-pyrazol-4-amine CAS No. 1001500-80-6

1-(methoxymethyl)-1H-pyrazol-4-amine

Cat. No.: B1277760
CAS No.: 1001500-80-6
M. Wt: 127.14 g/mol
InChI Key: MIBJLZRVWQFOMK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The methoxymethyl group attached to the nitrogen atom at position 1 and the amine group at position 4 make this compound unique

Preparation Methods

The synthesis of 1-(methoxymethyl)-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of 4-chloropyrazole with methoxymethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloropyrazole and methoxymethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-chloropyrazole is dissolved in an appropriate solvent, such as ethanol or dimethylformamide (DMF). Methoxymethylamine is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

1-(Methoxymethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

    Condensation: The amine group at position 4 can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methoxymethyl)-1H-pyrazol-4-amine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a scaffold for designing enzyme inhibitors, receptor ligands, or other bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: In the material science field, this compound can be used in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The methoxymethyl and amine groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, modulating their activity. The exact pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(Hydroxymethyl)-1H-pyrazol-4-amine: This compound has a hydroxymethyl group instead of a methoxymethyl group. The presence of the hydroxyl group can influence its reactivity and biological activity.

    1-(Ethoxymethyl)-1H-pyrazol-4-amine: The ethoxymethyl derivative has an ethoxy group, which may affect its solubility and chemical properties.

    1-(Methoxymethyl)-1H-pyrrole-4-amine: This compound has a pyrrole ring instead of a pyrazole ring. The difference in ring structure can lead to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(methoxymethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBJLZRVWQFOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426899
Record name 1-(methoxymethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-80-6
Record name 1-(methoxymethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxymethyl)-1H-pyrazol-4-amine
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